Neomycin Trisulfate Hydrate
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Overview
Description
Neomycin sulfate is an aminoglycoside antibiotic that exhibits bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University . It is produced naturally by the bacterium Streptomyces fradiae .
Preparation Methods
Neomycin sulfate is synthesized through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterium . Industrial production involves optimizing the fermentation medium and conditions to maximize yield. For example, the use of atmospheric and room temperature plasma mutagenesis and fermentation medium optimization has been shown to improve neomycin sulfate potency .
Chemical Reactions Analysis
Neomycin sulfate undergoes various chemical reactions, including:
Acetylation: The acetylation of neomycin A, B, and C occurs during fermentation, resulting in lower antibiotic potency.
Oxidation and Reduction: Neomycin sulfate can undergo oxidative and reductive degradation under forced conditions.
Common reagents and conditions used in these reactions include acidic or alkaline environments and oxidative agents. Major products formed from these reactions include neamine, neobiosamine B, and neobiosamine C .
Scientific Research Applications
Neomycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the determination of antibiotic potency and purity.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Used topically and orally to treat bacterial infections.
Industry: Utilized in the production of veterinary pharmaceuticals and as a preservative in some products.
Mechanism of Action
Neomycin sulfate exerts its effects by binding to bacterial ribosomes, disrupting protein synthesis. This binding interferes with the mRNA binding and acceptor tRNA sites, resulting in the production of non-functional or toxic peptides . The primary molecular targets are the 30S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these antibiotics, neomycin sulfate has a broader spectrum of activity against Gram-negative bacteria but is less effective against Gram-positive bacteria . Neomycin B is the most active component in neomycin, followed by neomycin C and neomycin A .
Similar compounds include:
Gentamicin: Effective against a wide range of Gram-negative and some Gram-positive bacteria.
Tobramycin: Primarily used for Pseudomonas aeruginosa infections.
Amikacin: Used for severe, hospital-acquired infections resistant to other aminoglycosides.
Neomycin sulfate’s uniqueness lies in its broad-spectrum activity and its use in combination therapies to enhance the efficacy of other antibiotics .
Properties
Molecular Formula |
C23H54N6O26S3 |
---|---|
Molecular Weight |
926.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1 |
InChI Key |
WHAGUNPVKDUVFV-COUWZCAMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |
Origin of Product |
United States |
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